Flocoumafen

Content Navigation

Flocoumafen is a high-potency second-generation anticoagulant rodenticide (SGAR) that overcomes warfarin resistance. Single feeding lethality enables rapid control in sensitive sites.

- Single-dose action eliminates bait shyness, ensuring complete mortality of resistant rodents.

- Potency profile between bromadiolone and brodifacoum offers a strategic resistance management tool.

- Technical-grade active ingredient (≥98%) with assured global shipping for professional formulation.

CAS Number

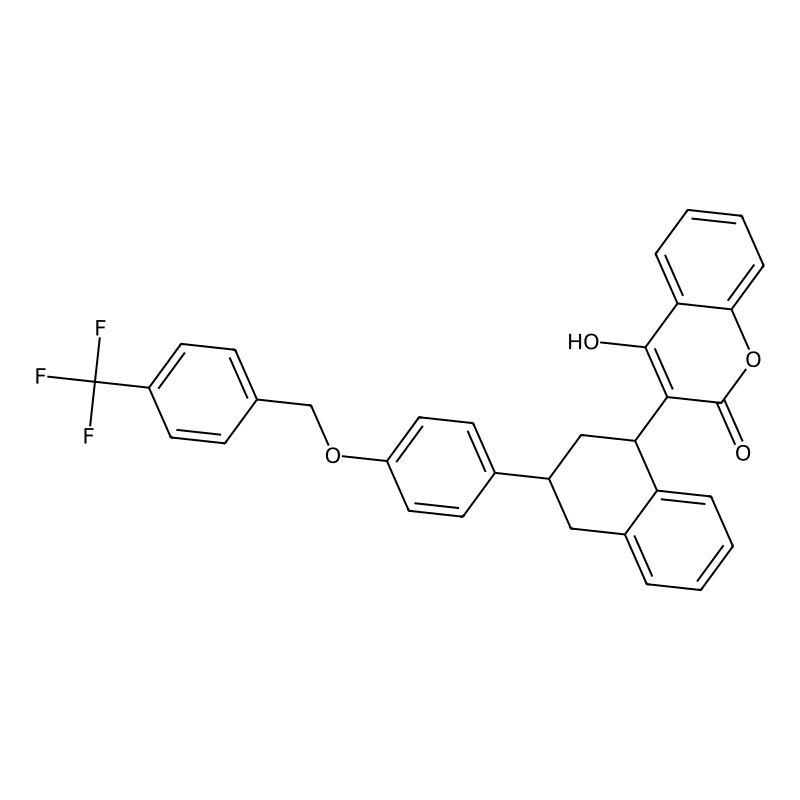

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Solubility in acetone, alcohol, chloroform, dichloromethane: >10 g/l.

In water, 1.10 mg/l, temp not specified

Solubility in water, mg/l at 20Â °C: 0.114 (practically insoluble)

Synonyms

Purity

Package Size

Flocoumafen is a second-generation anticoagulant rodenticide (SGAR) belonging to the 4-hydroxycoumarin class of vitamin K antagonists. It functions by inhibiting the vitamin K epoxide reductase enzyme, which disrupts blood clotting and leads to fatal internal hemorrhaging in rodents. Developed to overcome resistance to first-generation anticoagulants like warfarin, Flocoumafen is characterized by its high potency, allowing for a lethal dose to be consumed in a single feeding. This makes it a critical tool for controlling resistant populations of rats and mice in various settings.

Research Fit

References

- [1] Flocoumafen - Grokipedia

- [4] Flocoumafen | Chicken Meat Extension

- [5] Flocoumafen (WL 108366) | Anticoagulant Rodenticide | MedChemExpress

- [7] Flocoumafen - Wikipedia

- [9] Anticoagulant Rodenticides Market | Industry Report, 2030 - Grand View Research

- [13] A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC

- [15] forty five years of anticoagulant rodenticides — past, present and future trends - CORE

- [26] Flocoumafen

Not all second-generation anticoagulant rodenticides (SGARs) offer the same level of acute toxicity, a critical factor for effective control, especially of resistant rodent populations. Flocoumafen's potency places it between Bromadiolone and the highly potent Brodifacoum, providing a specific toxicological profile. Substituting with a less potent compound like Bromadiolone or Difenacoum may fail to control rodent populations that have developed resistance. Conversely, while Brodifacoum is slightly more potent in some species, the choice between these top-tier SGARs can depend on specific target species, local resistance patterns, and environmental considerations, making a direct substitution based on class alone a potential risk to program efficacy.

Substitution Risk

High Acute Oral Toxicity in Target Species: Norway Rat (Rattus norvegicus)

Flocoumafen demonstrates high acute toxicity in Norway rats, a primary target species in pest control. Laboratory studies report an acute oral LD50 value between 0.25 and 0.56 mg/kg. This positions it as significantly more potent than first-generation anticoagulants like Warfarin (LD50 >50 mg/kg) and comparable to other potent SGARs such as Brodifacoum (LD50 0.22 - 0.31 mg/kg). Its potency is also greater than Bromadiolone, another widely used SGAR.

| Evidence Dimension | Acute Oral LD50 (Lethal Dose, 50%) |

| Target Compound Data | 0.25 - 0.56 mg/kg (in Rattus norvegicus) |

| Comparator Or Baseline | Brodifacoum: 0.22 - 0.31 mg/kg; Bromadiolone: Generally considered less acutely toxic than Flocoumafen; Warfarin: >50 mg/kg |

| Quantified Difference | Significantly more toxic than Warfarin; comparable to Brodifacoum and more acutely toxic than Bromadiolone. |

| Conditions | Laboratory studies on Norway rats (Rattus norvegicus). |

Higher acute toxicity allows for a lethal dose to be consumed in a single feeding, which is critical for effective control of suspicious or bait-shy rodent populations and those resistant to less potent compounds.

Demonstrated Efficacy Against Warfarin-Resistant Rodent Strains

Flocoumafen is effective against rodent populations that have developed resistance to first-generation anticoagulants like warfarin. In field trials on farms with warfarin-resistant Norway rats, bait containing 0.005% flocoumafen achieved complete control. Similarly, laboratory tests on a homozygous Welsh strain of warfarin-resistant rats resulted in 100% mortality after one day of feeding on a 50 ppm flocoumafen bait. This demonstrates its utility in scenarios where first-generation products are no longer effective.

| Evidence Dimension | Efficacy against resistant strains |

| Target Compound Data | Achieved complete control of warfarin-resistant Norway rats in field trials. |

| Comparator Or Baseline | Warfarin and other first-generation anticoagulants, which are ineffective against these strains. |

| Quantified Difference | Qualitatively effective where first-generation compounds fail. |

| Conditions | Field trials on farms and laboratory tests with known warfarin-resistant strains of Rattus norvegicus. |

For procurement in areas with known or suspected anticoagulant resistance, selecting a compound proven effective against these strains is essential for successful pest management and avoids the cost of failed treatments.

Superior Field Performance in Reducing Rodent Damage Compared to Warfarin and Brodifacoum

In a field study conducted in an oil palm plantation, Flocoumafen bait demonstrated superior performance in reducing fresh rat damage compared to several other anticoagulants. After the final round of baiting, Flocoumafen recorded the lowest fresh rat damage at 1.54%. In the same study, brodifacoum recorded 4.30% damage, while the first-generation anticoagulant warfarin was the least effective, recording 5.40% damage. Flocoumafen was one of only three treatments to achieve over 70% reduction in rat damage compared to pre-treatment levels.

| Evidence Dimension | Fresh Rat Damage on Fruit (%) |

| Target Compound Data | 1.54% |

| Comparator Or Baseline | Brodifacoum: 4.30%; Chlorophacinone: 2.42%; Coumatetralyl: 2.95%; Warfarin: 5.40% |

| Quantified Difference | Approximately 2.8 times less damage than Brodifacoum and 3.5 times less damage than Warfarin. |

| Conditions | Field study in an oil palm plantation measuring fresh fruit bunch (FFB) damage by rats after five rounds of baiting. |

This evidence provides a direct, quantitative measure of end-use performance, showing that in a real-world agricultural setting, Flocoumafen can provide better crop protection than both the common benchmark (Warfarin) and a closely related high-potency substitute (Brodifacoum).

Control of Resistant Rodent Infestations in Agricultural and Urban Environments

Flocoumafen is the right choice for pest management professionals dealing with confirmed or suspected populations of warfarin-resistant Norway rats or house mice. Its high potency ensures efficacy where first-generation products have failed, preventing further crop damage, infrastructure harm, and disease transmission.

High-Stakes Pest Control Where Single-Feed Efficacy is Paramount

In environments such as food processing facilities, warehouses, and livestock farms, achieving rapid control is critical. Flocoumafen's ability to deliver a lethal dose in a single feeding makes it suitable for situations where prolonged baiting periods are undesirable or where bait shyness could compromise control efforts.

Situations Requiring a More Potent SGAR than Bromadiolone

When rodent populations are not adequately controlled by SGARs like bromadiolone, stepping up to a more acutely toxic active ingredient is a logical next step. Flocoumafen's toxicological profile places it above bromadiolone in potency, offering a more effective solution before resorting to the most potent options like brodifacoum.

Application Fit

References

- [3] Lund, M. (1988). Flocoumafen—a new anticoagulant rodenticide. In Proceedings of the Thirteenth Vertebrate Pest Conference (Vol. 13).

- [4] Flocoumafen | Chicken Meat Extension

- [9] Anticoagulant Rodenticides Market | Industry Report, 2030 - Grand View Research

- [12] Rowe, F. P., Bradfield, A., & Swinney, T. (1985). Field trials of flocoumafen against warfarin-resistant infestations of the Norway rat (Rattus norvegicus Berk.). Journal of Hygiene, 95(3), 623-627.

- [13] A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC

- [18] Field trials of flocoumafen against warfarin-resistant infestations of the Norway rat (Rattus norvegicus Berk.) - ResearchGate

Physical Description

COLOURLESS-TO-WHITE CRYSTALS.

Color/Form

Off-white powder

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Decomposition

Appearance

Melting Point

166-168Â °C

Storage

Mechanism of Action

Second-generation indirect anticoagulant rodenticide. Inhibits the metab of vitamin K1, and thus depletes vitamin K1-dependent clotting factors in plasma. Blocks formation of prothrombin.

Vapor Pressure

Vapor pressure at 20Â °C: negligible

Absorption Distribution and Excretion

After oral 14C-flocoumafen doses of 0.02 mg/kg bw or 0.1 mg/kg bw were given to rats, once weekly for up to 14 weeks, approx 1/3 of each weekly low dose was eliminated through the feces within 3 days, mostly within the first 24 hr. At the higher dose the elimination ranged from 18% after the first dose to 59% after the tenth dose. ...Appreciable accumulation was seen in the liver. At both dose levels tissue concns were highest in the liver, followed by the kidney >skin >muscle >fat >blood. The hepatic residue in the low-dose group ranged from 0.1 mg/kg tissue after one wk to 2.1 mg/kg by wk 14.

A larger proportion of a percutaneous dose of 14C-flocoumafen (0.17 mg/kg bw) dissolved in acetone was found in the urine of rats (10%) than in the case of an equivalent oral dose (<0.5%) over a 7-day period. Fecal elimination accounted for 31% of the percutaneous dose. ...The largest proportion ...was located in the liver (25% of the dose at a concn of 0.8 mg/kg), although this was 10 times lower than that following an oral dose.

...Retention of about 8% of an administered flocoumafen dose of 0.4 mg/kg in the liver of beagle dogs 43 weeks after dosing /was found/.

Following multiple oral admin of 14C-flocoumafen to rats at 0.02 and 0.1 mg/kg/wk, appreciable cellular accumulation was seen in the liver. Residues in the liver increased with dose throughout the duration of the experiment (14 weeks) at the low dose, but reached a plateau after 4 weeks at the high dose. The major component was unchanged flocoumafen together with a minor polar metabolite seen also in feces. The data suggest the presence in rat liver of a saturable high-affinity binding site for flocoumafen and a second binding site of lower affinity. Lethal anticoagulant action occurs only when the binding sites have become saturated. A range of hematological and clinical chemistry measurements failed to predict the onset of anticoagulant toxicity seen in the high dose treatment group. Flocoumafen was not extensively metabolised; at the low dose, approx 30% of the cumulative administered dose was eliminated in the feces within 3 days of each dosing, mainly as unchanged rodenticide. At the high dose, this value ranged from 18% after the first dose to 59% after the tenth dose. Two more polar metabolites and a lipophilic compound were minor products in feces. Amounts of the polar products increased with cumulative dosage received. The urinary route of elimination was a very minor one (<1.6%) at both doses.

Metabolism Metabolites

Studies in male Japanese quail have shown more rapid metabolism and elimination than in the rat following an oral dose of 14C-flocoumafen. Up to 12 radioactive components were detected in the excreta.

In rats (iv) and Japanese quail (oral, ip), flocoumafen is metabolised to a number of hydroxycoumarins.

Following multiple oral admin ...to rats at 0.02 and 0.1 mg/kg/wk, ...flocoumafen was not extensively metabolized... . At the high dose, ...2 ...polar metabolites and a lipophilic compound were minor products in feces. Amounts of the polar products increased with cumulative dosage received. ...

Wikipedia

Biological Half Life

Unchanged flocoumafen comprised the major proportion of the hepatic radioactivity in rats and was eliminated with a half-life of 220 days.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Storage Conditions

Interactions

The following drugs ... may ... decrease ... response to coumarin or indandione derivatives: alcohol (chronic alcoholism), barbiturates, carbamazepine, corticosteroids, corticotropin, ethchlorvynol, glutethimide, griseofulvin, mercaptopurine, methaqualone, oral contraceptives containing estrogen, rifampin, spironolactone, vitamin K. /Coumarin & indandione derivatives/

Stability Shelf Life

2: Jung JC, Lim E, Lee Y, Min D, Ricci J, Park OS, Jung M. Total synthesis of flocoumafen via knoevenagel condensation and intramolecular ring cyclization: general access to natural products. Molecules. 2012 Feb 21;17(2):2091-102. doi: 10.3390/molecules17022091. PubMed PMID: 22354187.

3: Jin MC, OuYang XK, Chen XH. High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry for the determination of flocoumafen and brodifacoum in whole blood. J Appl Toxicol. 2007 Jan-Feb;27(1):18-24. PubMed PMID: 17177169.

4: Huckle KR, Hutson DH, Warburton PA. Elimination and accumulation of the rodenticide flocoumafen in rats following repeated oral administration. Xenobiotica. 1988 Dec;18(12):1465-79. PubMed PMID: 3245237.

5: Rowe FP, Bradfield A, Swinney T. Pen and field trials of a new anticoagulant rodenticide flocoumafen against the house mouse (Mus musculus L.). J Hyg (Lond). 1985 Dec;95(3):623-7. PubMed PMID: 3841547; PubMed Central PMCID: PMC2129559.

6: Huckle KR, Morrison BJ, Warburton PA. The percutaneous fate of the rodenticide flocoumafen in the rat: role of non-biliary intestinal excretion. Xenobiotica. 1989 Jan;19(1):63-74. PubMed PMID: 2756718.

7: Huckle KR, Warburton PA, Forbes S, Logan CJ. Studies on the fate of flocoumafen in the Japanese quail (Coturnix coturnix japonica). Xenobiotica. 1989 Jan;19(1):51-62. PubMed PMID: 2756717.

8: Buckle AP. Field trials of flocoumafen against warfarin-resistant infestations of the Norway rat (Rattus norvegicus Berk.). J Hyg (Lond). 1986 Jun;96(3):467-73. PubMed PMID: 3755451; PubMed Central PMCID: PMC2129682.

9: Parshad VR, Chopra G. The susceptibility of Rattus rattus and Bandicota bengalensis to a new anticoagulant rodenticide, flocoumafen. J Hyg (Lond). 1986 Jun;96(3):475-8. PubMed PMID: 3755452; PubMed Central PMCID: PMC2129702.

10: Veenstra GE, Owen DE, Huckle KR. Metabolic and toxicological studies on the anticoagulant rodenticide, flocoumafen. Arch Toxicol Suppl. 1991;14:160-5. PubMed PMID: 1805726.

11: Gómez-Canela C, Barata C, Lacorte S. Occurrence, elimination, and risk of anticoagulant rodenticides and drugs during wastewater treatment. Environ Sci Pollut Res Int. 2014;21(11):7194-203. doi: 10.1007/s11356-014-2714-1. Epub 2014 Mar 14. PubMed PMID: 24622989.

12: López-Perea JJ, Camarero PR, Molina-López RA, Parpal L, Obón E, Solá J, Mateo R. Interspecific and geographical differences in anticoagulant rodenticide residues of predatory wildlife from the Mediterranean region of Spain. Sci Total Environ. 2015 Apr 1;511:259-67. doi: 10.1016/j.scitotenv.2014.12.042. Epub 2014 Dec 26. PubMed PMID: 25546464.

13: Gómez-Canela C, Lacorte S. Comprehensive characterization of anticoagulant rodenticides in sludge by liquid chromatography-tandem mass spectrometry. Environ Sci Pollut Res Int. 2016 Aug;23(15):15739-48. doi: 10.1007/s11356-016-6743-9. Epub 2016 May 4. PubMed PMID: 27146526.

14: Jung JC, Moon HI. Larvicidal activity of 4-hydroxycoumarin derivatives against Aedes aegypti. Pharm Biol. 2011 Feb;49(2):190-3. doi: 10.3109/13880209.2010.507769. Epub 2010 Nov 3. Retraction in: Pharm Biol. 2012 Sep;50(9):1199. PubMed PMID: 21043993.

15: Maršálek P, Modrá H, Doubková V, Večerek V. Simultaneous determination of ten anticoagulant rodenticides in tissues by column-switching UHPLC-ESI-MS/MS. Anal Bioanal Chem. 2015 Oct;407(25):7849-54. doi: 10.1007/s00216-015-8954-1. Epub 2015 Aug 18. PubMed PMID: 26280206.

16: Bidny S, Gago K, David M, Duong T, Albertyn D, Gunja N. A validated LC-MS-MS method for simultaneous identification and quantitation of rodenticides in blood. J Anal Toxicol. 2015 Apr;39(3):219-24. doi: 10.1093/jat/bku175. Epub 2015 Jan 16. PubMed PMID: 25595137.

17: Langford KH, Reid M, Thomas KV. The occurrence of second generation anticoagulant rodenticides in non-target raptor species in Norway. Sci Total Environ. 2013 Apr 15;450-451:205-8. doi: 10.1016/j.scitotenv.2013.01.100. Epub 2013 Mar 8. PubMed PMID: 23500818.

18: Jin MC, Chen XH. Rapid determination of three anticoagulant rodenticides in whole blood by liquid chromatography coupled with electrospray ionization mass spectrometry. Rapid Commun Mass Spectrom. 2006;20(18):2741-6. PubMed PMID: 16921552.

19: Muscarella M, Armentano A, Iammarino M, Palermo C, Amorena M. Anticoagulant rodenticide poisoning in animals of Apulia and Basilicata, Italy. Vet Ital. 2016 Jun 30;52(2):153-9. doi: 10.12834/VetIt.118.333.3. PubMed PMID: 27393877.

20: Esther A, Endepols S, Freise J, Klemann N, Runge M, Pelz HJ. [Rodenticide resistance and consequences]. Bundesgesundheitsblatt Gesundheitsforschung Gesundheitsschutz. 2014 May;57(5):519-23. doi: 10.1007/s00103-013-1930-z. German. PubMed PMID: 24781908.

Explore Compound Types